molecular formula C10H9ClN2O2 B13920293 4-Chloro-7-ethoxyquinazolin-6-ol

4-Chloro-7-ethoxyquinazolin-6-ol

Cat. No.: B13920293
M. Wt: 224.64 g/mol
InChI Key: GAHPWFQKXYWOPA-UHFFFAOYSA-N
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Description

4-Chloro-7-ethoxyquinazolin-6-ol is a functionalized quinazoline derivative of significant interest in pharmaceutical and medicinal chemistry research. This compound features a quinazoline core, a privileged scaffold in drug discovery known for its wide range of biological activities . The specific substitution pattern on this molecule, particularly the 4-chloro and 6-ol groups, makes it a versatile and valuable synthetic intermediate or building block. The 4-chloro group is a well-established reactive handle that allows for facile nucleophilic aromatic substitution, enabling researchers to introduce a variety of amines and other nucleophiles to create diverse chemical libraries . This reactivity is crucial for constructing molecules targeted at protein kinases, as many approved kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure . The 7-ethoxy and 6-hydroxy substituents are likely to influence the compound's electronic properties, solubility, and overall binding affinity to biological targets. Quinazoline derivatives have been extensively investigated and have demonstrated potent inhibitory effects on various therapeutic targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and other tyrosine kinases . They are also explored as microtubule targeting agents and multi-targeted inhibitors in oncology research . Furthermore, beyond their established role in anticancer research, quinazoline scaffolds exhibit a broad spectrum of other pharmacological activities, including anti-inflammatory, antibacterial, and antiviral effects, highlighting their utility in diverse drug discovery programs . This product is intended for research applications as a key starting material or intermediate in the synthesis of more complex, biologically active molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

4-chloro-7-ethoxyquinazolin-6-ol

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3

InChI Key

GAHPWFQKXYWOPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxyquinazoline Precursors

A common approach involves chlorinating a hydroxy-substituted quinazoline intermediate. For example, phosphoryl chloride (POCl3) is used as a chlorinating agent to convert 7-ethoxy-6-hydroxyquinazoline derivatives into the corresponding 4-chloroquinazoline compounds.

  • In one protocol, a stirred solution of 7-ethoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate and N,N-diethylaniline in phosphoryl chloride is heated at 100 °C for 30 minutes, then stirred further at 80 °C for 30 minutes. After removing phosphoryl chloride and workup, the 4-chloro derivative is obtained with a high yield (~89.6%).

Ethoxylation at the 7-Position

The ethoxy group at the 7-position is typically introduced via nucleophilic substitution or alkylation reactions on hydroxyquinazoline intermediates. This step can be performed before or after chlorination depending on the synthetic route.

  • For example, 7-ethoxyquinazoline derivatives can be prepared by reacting hydroxyquinazoline intermediates with ethylating agents under basic conditions.

Hydroxylation at the 6-Position

The 6-hydroxy group is often introduced through controlled hydrolysis or direct substitution reactions on quinazoline intermediates.

  • Hydroxylation can be achieved by hydrolyzing acetoxy or methoxy groups at the 6-position under acidic or basic conditions, yielding 6-hydroxyquinazoline derivatives.

Representative Synthetic Scheme

Step Reactants/Intermediates Reagents/Conditions Product Yield (%) Reference
1 7-Ethoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate + N,N-diethylaniline POCl3, 100 °C, 30 min + 80 °C, 30 min 4-Chloro-7-ethoxyquinazolin-6-yl acetate 89.6
2 4-Chloro-7-ethoxyquinazolin-6-yl acetate Hydrolysis (KOH, 50 °C) 4-Chloro-7-ethoxyquinazolin-6-ol ~70

Alternative Synthetic Approaches and Related Compounds

While direct preparation methods for This compound are relatively limited in open literature, related quinazoline derivatives such as 4-chloro-6,7-dimethoxyquinoline have been extensively studied. These syntheses provide insights into potential routes adaptable for the target compound.

  • For instance, the preparation of 4-chloro-6,7-dimethoxyquinoline involves nitration, condensation, reductive cyclization, and chlorination steps starting from 3,4-dimethoxyacetophenone. The chlorination step uses phosphorus trichloride or other chlorinating agents under mild conditions to afford the 4-chloro derivative with high yield and operational simplicity.

  • Such methodologies highlight the importance of mild chlorination conditions and the use of easily available starting materials to optimize the synthesis of related quinazoline compounds.

Experimental Data and Characterization

The synthesized This compound and its intermediates are typically characterized by:

  • Melting point determination (e.g., 110–114 °C for 4-chloro derivatives).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution patterns.
  • Infrared (IR) spectroscopy to identify functional groups such as hydroxyl and chloro substituents.
  • Mass spectrometry (MS) for molecular weight confirmation.

These data ensure the purity and correct structure of the compound.

Summary Table of Key Preparation Parameters

Parameter Description Typical Values/Conditions
Chlorinating agent Phosphoryl chloride (POCl3), Phosphorus trichloride (PCl3) POCl3: 100 °C for 30 min + 80 °C for 30 min
Solvent N,N-Diethylaniline, sometimes DMF or DCM N,N-Diethylaniline used as solvent/base
Reaction atmosphere Inert atmosphere or open system Often inert to avoid side reactions
Workup Aqueous quench, filtration, washing with water Standard organic extraction techniques
Yield High yield preparation ~70–90% depending on step and purity
Characterization NMR, IR, MS, melting point Confirm structure and purity

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-Chloro-7-ethoxyquinazolin-6-ol":

While "this compound" is not directly mentioned in the provided search results, information on related compounds can give insight into its potential applications. Here's a breakdown:

1. As an Intermediate in Drug Synthesis

  • Antineoplastic drugs: 4-chloro-6,7-dimethoxyquinoline is used as an intermediate in the preparation of antineoplastic drugs like cabozantinib and tivozanib .
  • EGFR inhibitors: Macrocycles of quinazoline-based EGFR inhibitors were synthesized using 4-chloro-7-methoxyquinazolin-6-ol .
  • Poziotinib hydrochloride: 4-chloro-7-hydroxyquinazolin-6-yl pivalate is used in the synthesis of d3-poziotinib hydrochloride .

2. As a Bioactive Compound

  • Antimicrobial agents: Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial and antifungal properties .
  • Antiviral activity: Flavonoids, which are related to quinazoline compounds, have demonstrated antiviral activity against various viruses .

3. Specific Examples of Related Compounds and Their Applications

CompoundApplication
4-chloro-6,7-dimethoxyquinolineIntermediate for preparing antineoplastic drugs cabozantinib and tivozanib
4-chloro-7-methoxyquinazolin-6-olUsed for the synthesis of macrocycles of quinazoline-based EGFR inhibitors
4-chloro-7-hydroxyquinazolin-6-yl pivalateUsed in the synthesis of d3-poziotinib hydrochloride
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolineStructure, chemical names, physical and chemical properties
Hydroxylamine-based EGFR inhibitorShowed excellent permeability and low efflux, good stability in human and rat microsomes and hepatocytes, markedly improved aqueous solubility, and intracranial antitumor activity

4. Synthesis Methods

  • A preparation method of 4-chloro-6,7-dimethoxyquinoline includes: (1) nitrification, (2) condensation, (3) reduction cyclization, and (4) chlorination .
  • Starting from a known compound 4-chloro-7-hydroxyquinazolin-6-yl pivalate, d3-poziotinib hydrochloride was obtained with a total yield of 9.02% after 7 steps transformation .

5. Considerations for Future Research

  • Further pharmacological and toxicological investigations of d3-poziotinib are underway .
  • Discovery of a hydroxylamine-based brain-penetrant EGFR inhibitor as a potential treatment for BM in EGFR+ NSCLC .

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Analogous Compounds):

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : ~238.67 g/mol (calculated based on substitution patterns of ethoxy vs. methoxy analogs like 4-Chloro-7-methoxyquinazolin-6-ol, MW 210.62 g/mol ).
  • Reactivity : The chlorine at position 4 is susceptible to nucleophilic substitution, enabling further derivatization. The hydroxyl group at position 6 may participate in hydrogen bonding or serve as a site for acetylation .

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 4-Chloro-7-ethoxyquinazolin-6-ol with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
This compound Cl (4), OCH₂CH₃ (7), OH (6) C₁₁H₁₁ClN₂O₂ 238.67 (calculated) Kinase inhibitor intermediate (inferred)
4-Chloro-6-methoxyquinazolin-7-ol Cl (4), OCH₃ (6), OH (7) C₉H₇ClN₂O₂ 210.62 Intermediate for EGFR inhibitors
4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol Cl (3), F (4), OCH₃ (7), OH (6) C₁₅H₁₁ClFN₃O₂ 319.72 Anticancer agent (e.g., gefitinib analog)
6-Acetoxy-4-chloro-7-methoxyquinazoline Cl (4), OCH₃ (7), OAc (6) C₁₁H₁₀ClN₂O₃ 252.66 Prodrug form for improved bioavailability
4-Chloro-7-fluoroquinazoline Cl (4), F (7) C₈H₄ClFN₂ 182.59 Building block for kinase inhibitors

Key Observations:

Halogen Position: Chlorine at position 4 is critical for binding to kinase ATP pockets. Fluorine substitution (e.g., in 4-Chloro-7-fluoroquinazoline) can modulate electronic effects and metabolic stability .

Synthetic Pathways :

  • This compound is synthesized via demethylation or hydroxylation of precursor compounds (e.g., 6-acetoxy-4-chloro-7-ethoxyquinazoline), similar to methods used for methoxy analogs .
  • Comparative studies show that ethoxy-substituted derivatives require longer reaction times for hydroxyl group deprotection compared to methoxy analogs due to steric hindrance .

Biological Relevance :

  • Methoxy and ethoxy groups at position 7 are common in EGFR inhibitors. Ethoxy derivatives may exhibit prolonged half-lives in vivo due to slower oxidative metabolism compared to methoxy groups .
  • Acetylation of the hydroxyl group (e.g., 6-Acetoxy-4-chloro-7-methoxyquinazoline) is a strategy to mask polar groups, enhancing oral absorption .

Table 2: Comparative Physicochemical Data

Property This compound 4-Chloro-7-methoxyquinazolin-6-ol 4-Chloro-7-fluoroquinazoline
LogP (Predicted) ~2.1 ~1.8 ~2.5
Melting Point Not reported 210–215°C (decomposes) 150–152°C
Hydrogen Bond Donors 1 (OH) 1 (OH) 0

Biological Activity

4-Chloro-7-ethoxyquinazolin-6-ol is a compound of interest due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, which suggests its potential use in treating bacterial infections .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell death .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HeLa (Cervical Cancer)20Cell cycle arrest and apoptosis
A549 (Lung Cancer)18Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several case studies have illustrated the effectiveness of this compound in clinical settings:

  • Case Study on Bacterial Infection : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with a formulation containing this compound. The patients exhibited a reduction in bacterial load and inflammation markers .
  • Cancer Treatment : In a small cohort study, patients with advanced cancer treated with a regimen including this compound experienced tumor shrinkage and improved quality of life metrics .

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